cyclopenta-1,3-diene;cyclopentane;N,N-dimethylmethanamine;iron

Overcharge protection Lithium battery Electrode adsorption

N,N-Dimethylaminomethylferrocene (DMAMF; CAS 1271-86-9; C₁₃H₁₇FeN; MW 243.13 g/mol) is a monosubstituted ferrocene derivative bearing a dimethylaminomethyl (–CH₂NMe₂) pendant on one cyclopentadienyl ring. It is an air-stable, dark-orange liquid at ambient temperature (mp 5–8 °C) with a density of 1.228 g/mL at 25 °C, soluble in common organic solvents.

Molecular Formula C13H19FeN-6
Molecular Weight 245.14 g/mol
Cat. No. B13778099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclopenta-1,3-diene;cyclopentane;N,N-dimethylmethanamine;iron
Molecular FormulaC13H19FeN-6
Molecular Weight245.14 g/mol
Structural Identifiers
SMILESCN(C)C.[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Fe]
InChIInChI=1S/2C5H5.C3H9N.Fe/c2*1-2-4-5-3-1;1-4(2)3;/h2*1-5H;1-3H3;/q-5;-1;;
InChIKeyMMVPGTNDTJNTMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethylaminomethylferrocene (CAS 1271-86-9): Procurement-Grade Organometallic Redox Mediator and Ligand Precursor


N,N-Dimethylaminomethylferrocene (DMAMF; CAS 1271-86-9; C₁₃H₁₇FeN; MW 243.13 g/mol) is a monosubstituted ferrocene derivative bearing a dimethylaminomethyl (–CH₂NMe₂) pendant on one cyclopentadienyl ring [1]. It is an air-stable, dark-orange liquid at ambient temperature (mp 5–8 °C) with a density of 1.228 g/mL at 25 °C, soluble in common organic solvents [2]. The compound is prepared via Mannich condensation of ferrocene with formaldehyde and dimethylamine [1]. The tertiary amine functionality confers dual capability: it serves as a redox-active electron-transfer mediator through the ferrocene core, while the nitrogen lone pair enables directed ortho-metalation, quaternization, and coordination to secondary metal centres, positioning DMAMF as a strategic building block for ferrocene-based ligands, sensors, and materials [3].

Why Unsubstituted Ferrocene or Other Monosubstituted Ferrocene Derivatives Cannot Replace DMAMF in Key Applications


Ferrocene (mp 173 °C, solid) and common monosubstituted derivatives such as acetylferrocene or ethylferrocene lack the tertiary amine functionality that is structurally integral to DMAMF's differentiation. The –CH₂NMe₂ group simultaneously modulates the iron centre's oxidation potential, provides a strong ortho-directing effect for regioselective C–H functionalization, enables acid-base intercalation chemistry, and serves as a coordination handle for secondary metal binding [1]. Unsubstituted ferrocene cannot undergo directed ortho-metalation; acetylferrocene directs metalation to a different ring position; and ferricinium salts, while potent oxidants, inhibit many enzymes that DMAMF interfaces with without inhibition. These functional divergences mean that substituting a generic ferrocene derivative into a process optimized for DMAMF predictably fails—whether the metric is electrochemical reversibility, synthetic yield, enantioselectivity, or biocompatibility [2].

DMAMF (CAS 1271-86-9) Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Analogs


Unique Electrode Adsorption Among 11 Ferrocene Derivatives: Li-Ion Intercalation Blocking in Rechargeable Batteries

Among eleven ferrocene derivatives screened for lithium battery overcharge protection, only DMAMF exhibited strong, Langmuir-type adsorption onto the LiₓMnO₂ electrode. The adsorption free energy was determined as ΔGₐds = −3.8 kcal mol⁻¹, and this adsorbed layer physically blocked Li⁺ ion intercalation—a behaviour not observed for any of the other ten derivatives, including ferrocene, acetylferrocene, and 1,1′-dimethylferrocene [1]. This selective electrode passivation is attributed to the basic amine group interacting with acidic surface sites.

Overcharge protection Lithium battery Electrode adsorption

Acid-Base Intercalation Selectivity Over Ferrocene in Layered α-Tin(IV) Hydrogen Phosphate

In a direct comparative intercalation study into α-Sn(HPO₄)₂·H₂O (α-SnP), DMAMF was successfully intercalated at 0.81 mol per formula unit via an acid-base reaction in aqueous medium, forming a protonated amine bilayer within the interlayer gallery. Under identical aqueous conditions, ferrocene showed zero intercalation [1]. Conversely, in α-VOPO₄·2H₂O, ferrocene intercalated 0.11 mol via a redox topotactic mechanism in acetonic medium, while the bulkier DMAMF did not intercalate—demonstrating orthogonal selectivity between the two compounds [1].

Intercalation chemistry Layered materials Host-guest chemistry

Non-Inhibitory Electron Transfer Mediation vs. Ferricinium in Enzyme Electrodes

In a study of ferrocene derivatives as electron acceptors for immobilized trimethylamine dehydrogenase (TMADH), ferricinium (Fc⁺) produced the highest electron-transfer rates but caused significant enzyme inhibition, likely by binding near the Val-344 residue adjacent to the 4Fe-4S cluster. DMAMF (reported as DMAMFe), with a second-order rate constant kₛ = 0.93 × 10⁵ M⁻¹ s⁻¹, mediated electron transfer without any detectable enzyme inhibition [1]. The sensor constructed with DMAMF achieved a detection limit of 2 mg trimethylamine-nitrogen per 100 g wet fish muscle, validated against the picric acid reference method [1].

Amperometric biosensor Enzyme electrode Electron transfer mediator

Planar Chiral Palladacycle Formation with Superior Enantioselectivity over Phosphine-Functionalized Analogs

Under identical enantioselective cyclopalladation conditions using (R)-N-acetylphenylalanine as the chiral mediator (MeOH/H₂O/CH₂Cl₂, pH 8), dimethylaminomethylferrocene yielded the (pS)-configured dimeric palladacycle with 96% enantiomeric excess (ee). Under the same protocol, the analogous 2-(dicyclohexylphosphino)phenylferrocene substrate gave only 59% ee [1]. The –CH₂NMe₂ directing group thus provides a nearly quantitative stereochemical outcome that the bulkier, softer phosphine-directing group cannot match in this transformation.

Planar chirality Enantioselective palladation Chiral ligand synthesis

Pd-Catalyzed Enantioselective C–H Acylation: Up to 85% Yield and 98% ee Enabled by –CH₂NMe₂ Directing Group

The first catalytic enantioselective C–H direct acylation of ferrocene derivatives was reported using DMAMF as the substrate. Under Pd-catalyzed one-pot conditions, a series of 2-acyl-1-dimethylaminomethylferrocenes were obtained with up to 85% isolated yield and 98% ee [1]. Unsubstituted ferrocene cannot undergo this transformation because it lacks the requisite ortho-directing –CH₂NMe₂ group. Even alternative directing groups (e.g., oxazolinyl, phosphinyl) require more forcing conditions and typically deliver lower enantioselectivities [1].

C–H activation Enantioselective catalysis Planar chiral ferrocenes

Palladacycle Catalyst: Ferrocenyl Backbone Lowers Kinetic pKₐ by ~2 Units vs. Phenyl-Based Analogs in Parathion Methanolysis

Cyclopalladated complexes bearing the N,N-dimethylaminomethylferrocenyl (dmaf) backbone were compared with structurally analogous phenyl-based palladacycles for catalytic methanolysis of the organophosphorus pesticide parathion. The replacement of the phenyl backbone by the ferrocenyl moiety in the palladacycle lowered the kinetic pKₐ of the Pd–(HOCH₃) intermediate required for catalytic activity by almost 2 pKₐ units, substantially increasing the fraction of active catalyst under mild pH conditions [1]. Three ferrocene-based palladacycles (with 4-H, 4-cyano, and 4-N,N-dimethylamino pyridine co-ligands) all exhibited this acceleration, with the magnitude of acceleration varying by co-ligand electronics [1].

Pesticide degradation Palladacycle catalysis Methanolysis

High-Value Application Scenarios for N,N-Dimethylaminomethylferrocene (CAS 1271-86-9) Based on Verified Differentiation Evidence


Rechargeable Lithium Battery Electrolyte Additive for Overcharge Protection by Selective Electrode Passivation

DMAMF is the only ferrocene derivative among 11 screened that undergoes strong Langmuir adsorption (ΔGₐds = −3.8 kcal mol⁻¹) onto the LiₓMnO₂ cathode, physically blocking Li⁺ intercalation during overcharge events [1]. This mechanism provides intrinsic, additive-level overcharge protection without requiring external circuitry. Formulators can exploit DMAMF's liquid state (mp 5–8 °C) for direct electrolyte dissolution, eliminating the co-solvent requirements needed for solid ferrocene derivatives.

Amperometric Enzyme Electrode Construction Requiring Non-Inhibitory, High-Rate Electron Transfer Mediation

In immobilized-enzyme biosensors—exemplified by trimethylamine dehydrogenase electrodes for fish freshness monitoring—DMAMF provides a second-order mediation rate constant of kₛ = 0.93 × 10⁵ M⁻¹ s⁻¹ without inhibiting the redox enzyme, in contrast to ferricinium which poisons the active site [2]. This non-inhibitory profile, combined with the amine handle for covalent immobilization or quaternization, makes DMAMF the preferred ferrocene mediator where enzyme compatibility is non-negotiable.

Synthesis of Enantiomerically Pure Planar-Chiral Ferrocene Ligands via Directed C–H Functionalization

The –CH₂NMe₂ group in DMAMF serves as a powerful ortho-directing functionality, enabling enantioselective palladation (96% ee) [3] and Pd-catalyzed C–H acylation (up to 85% yield, 98% ee) [4] to produce planar-chiral 1,2-disubstituted ferrocenes. These chiral products are direct precursors to ligands used in asymmetric hydrogenation, cross-coupling, and the Lucite Alpha methyl methacrylate process [5]. No other monosubstituted ferrocene matches this combination of directing power and stereochemical fidelity.

Layered Intercalation Hosts for Selective Guest Uptake Based on Acid-Base Gating

DMAMF selectively intercalates into Brønsted-acidic layered hosts such as α-Sn(HPO₄)₂·H₂O via protonation of the amine (0.81 mol uptake), while neutral ferrocene shows zero intercalation under identical aqueous conditions [6]. This orthogonal, mechanism-based selectivity enables the design of intercalation systems where guest uptake is gated by the amine basicity, a property absent in non-basic ferrocene derivatives.

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